3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one
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Overview
Description
“3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one” is a chemical compound that has been studied in various contexts. For instance, its degradation has been examined in the presence of an Algerian montmorillonite sheet silicate clay exchanged with protons called Maghnite-H . The compound has also been involved in the synthesis of 3-vinyl substituted indoles .
Synthesis Analysis
The synthesis of this compound involves reactions with methylene-active compounds and amines . A one-pot synthesis method has been used to create 3-vinyl substituted indoles containing a 1,2-amino alcohol fragment at the nitrogen atom . Another synthesis method involves a two-step oxidated method .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied. For example, its reactions were carried out in the presence of an Algerian montmorillonite sheet silicate clay exchanged with protons called Maghnite-H . The effect of solvent and reaction time on the conversion of monomer and the molecular weight are investigated in the polymerization of this compound .Scientific Research Applications
Compulsive Food Consumption and Binge Eating
3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one and its derivatives have been studied in the context of compulsive food consumption and binge eating. The role of orexin-1 receptor mechanisms in binge eating behaviors has been highlighted, suggesting that selective antagonism at orexin-1 receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Properties
The oxazolidinone class, to which this compound belongs, has shown promise in antimicrobial applications. These compounds exhibit a unique mechanism of protein synthesis inhibition and generally display bacteriostatic activity against many important human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000).
Catalytic Synthesis in Medicinal and Material Sciences
1,3-oxazole, a structural relative of this compound, is a distinctive heterocyclic compound with broad utility and versatility in medicinal, pharmaceutical, agrochemical, and material sciences. The synthesis of novel promising substituted 1,3-oxazole derivatives as building blocks has gained attention, with various metal-based catalytic strategies being developed for this purpose (Shinde et al., 2022).
Antihypertensive Properties
The oxazolidinone class has been studied for its antihypertensive properties as well. The synthesis and evaluation of specific oxazolidinone derivatives demonstrated their potential in managing hypertension, indicating that small alkyl substituents enhance antihypertensive activity (Caroon et al., 1983).
Applications in Treating Mycobacterium Tuberculosis
Oxazolidinones have also been investigated for their potential in treating Mycobacterium tuberculosis. The promising antituberculosis activity of oxazolidinone derivatives, especially when combined with current first-line antituberculosis drugs, suggests they could significantly shorten the duration of therapy for drug-susceptible as well as multidrug-resistant tuberculosis (Williams et al., 2008).
Future Directions
The diverse biological activity of indoles containing the 1,2-amino alcohol residue in position 1 makes the search for simple methods for their synthesis relevant . Multicomponent reactions are often used for the synthesis of biologically active compounds . This suggests that “3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one” and similar compounds could continue to be important in future research and applications.
Mechanism of Action
Target of Action
Compounds containing oxime and oxime ether moieties, such as this one, have been found to enhance the physicochemical and anticancer properties of structurally diverse molecular frameworks .
Mode of Action
It’s known that many epoxides can be further metabolized by epoxide hydrolase in the cellular metabolic environment to generate the corresponding polyhydric alcohols . This process can enhance cell permeability, making these compounds potential prodrugs .
Biochemical Pathways
The metabolism of epoxides by epoxide hydrolase is a well-known biochemical pathway . This process can lead to the generation of polyhydric alcohols, which can have various downstream effects depending on the specific cellular context .
Pharmacokinetics
The conversion of the compound into polyhydric alcohols via epoxide hydrolase suggests that it may be well-absorbed and metabolized in the body .
Result of Action
Compounds containing oxime and oxime ether moieties have been found to enhance the anticancer properties of structurally diverse molecular frameworks . This suggests that 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one may have potential anticancer effects.
Action Environment
The degradation of similar compounds has been studied in the presence of activated clay, suggesting that environmental factors can indeed influence the stability and action of these compounds .
properties
IUPAC Name |
3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-6-7(1-2-9-6)3-5-4-10-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTKGGHLZQXCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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